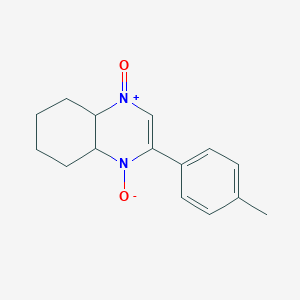
2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
Übersicht
Beschreibung
2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide, also known as PNU-69176E, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the quinoxaline family and has been synthesized using various methods.
Wirkmechanismus
2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that is involved in DNA repair and cell death. Inhibition of PARP-1 activity by 2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide can protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to have several biochemical and physiological effects. It can protect neurons from oxidative stress and apoptosis by inhibiting the activity of PARP-1. It can also improve cognitive function and memory in animal models of neurodegenerative diseases. 2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been found to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has several advantages for lab experiments. It has low toxicity and is well-tolerated in animal studies. It has neuroprotective properties and can protect neurons from oxidative stress and apoptosis. 2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide can also improve cognitive function and memory in animal models of neurodegenerative diseases. However, there are also limitations to the use of 2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in lab experiments. It is a relatively new compound and more research is needed to fully understand its potential applications. It is also expensive and difficult to synthesize.
Zukünftige Richtungen
There are several future directions related to 2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide. One potential direction is the development of 2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide derivatives with improved properties. Another direction is the study of 2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in human clinical trials for the treatment of neurodegenerative diseases. The potential use of 2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in combination with other drugs for the treatment of neurodegenerative diseases is also an area of future research. Additionally, the study of 2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in other disease models such as cancer and cardiovascular disease is an area of future research.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been studied for its potential applications in scientific research. It has been found to have neuroprotective properties and can protect neurons from oxidative stress and apoptosis. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to improve cognitive function and memory in animal models of these diseases.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-8-12(9-7-11)15-10-16(18)13-4-2-3-5-14(13)17(15)19/h6-10,13-14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVNHRORXCBZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C[N+](=O)C3CCCCC3N2[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[(5-bromo-2-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4162657.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4162667.png)

![1-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162674.png)
![N'-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162678.png)

![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4162691.png)
![4-[(4-nitrophenyl)thio]benzyl isonicotinate](/img/structure/B4162699.png)
![1-[4-(2-biphenylyloxy)butyl]-1H-benzimidazole hydrochloride](/img/structure/B4162701.png)

![4-chloro-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4162718.png)
![3,3'-{[4-(cyclopentyloxy)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4162727.png)
![N-(1-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4162733.png)
![3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4162739.png)